![molecular formula C16H21N3O3S B2634733 N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide CAS No. 1197792-26-9](/img/structure/B2634733.png)
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes.
作用机制
CCPA acts as an agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the modulation of various physiological processes, including neurotransmitter release, vascular tone, and immune response.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which may contribute to its neuroprotective effects. CCPA has also been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells.
实验室实验的优点和局限性
CCPA has several advantages for lab experiments. It is a highly selective agonist for the adenosine A1 receptor, which allows for the specific modulation of this receptor. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on CCPA. One area of interest is the development of novel derivatives of CCPA with improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of CCPA in the treatment of other neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of CCPA and its downstream signaling pathways.
Conclusion
CCPA is a promising compound with potential therapeutic applications in the treatment of neurological and inflammatory diseases. Its selective activation of the adenosine A1 receptor and its neuroprotective, anti-inflammatory, and anti-tumor effects make it an attractive candidate for further research. The optimization of its synthesis method and the development of novel derivatives will enable the exploration of its full therapeutic potential.
合成方法
The synthesis of CCPA involves the reaction of 5-methanesulfonyl-2-methylphenylisocyanate with 1-cyanocyclopentanamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to form CCPA. The synthesis of CCPA has been optimized to improve the yield and purity of the final product.
科学研究应用
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, which makes it a promising candidate for the treatment of stroke. CCPA has also been shown to have anti-inflammatory and anti-tumor effects, which suggest its potential use in the treatment of inflammatory and cancerous diseases.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-5-6-13(23(2,21)22)9-14(12)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNJSKSHJHJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)
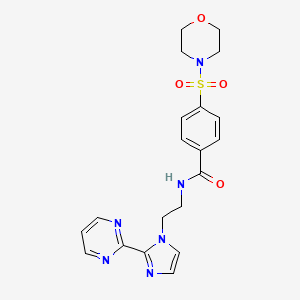
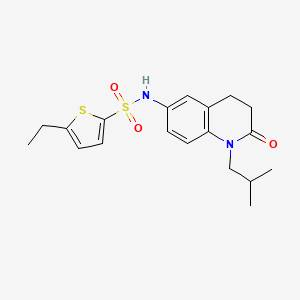
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)


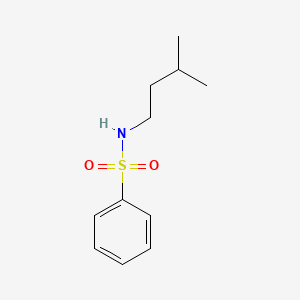
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

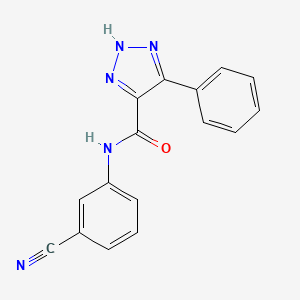
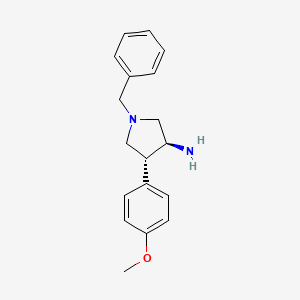
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)
